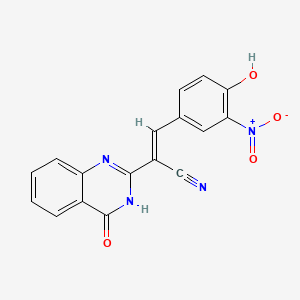

(2E)-3-(4-HYDROXY-3-NITROPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)PROP-2-ENENITRILE

Description

The compound (2E)-3-(4-hydroxy-3-nitrophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is an α,β-unsaturated nitrile featuring a 4-hydroxy-3-nitrophenyl group and a 4-oxo-3,4-dihydroquinazolin-2-yl moiety. Its structural uniqueness arises from the conjugation of the electron-withdrawing nitro group with the hydroxyl-substituted aromatic ring, combined with the quinazoline heterocycle. This configuration enhances electronic delocalization, influencing its chemical reactivity and biological interactions .

Key structural attributes:

- 4-Oxo-3,4-dihydroquinazoline: A planar heterocyclic system known for DNA intercalation and enzyme inhibition (e.g., topoisomerases) .

- 4-Hydroxy-3-nitrophenyl: The nitro group increases acidity of the hydroxyl proton, facilitating hydrogen bonding and redox activity .

Properties

IUPAC Name |

(E)-3-(4-hydroxy-3-nitrophenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N4O4/c18-9-11(7-10-5-6-15(22)14(8-10)21(24)25)16-19-13-4-2-1-3-12(13)17(23)20-16/h1-8,22H,(H,19,20,23)/b11-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYUQKLVTBIRXKR-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C/C3=CC(=C(C=C3)O)[N+](=O)[O-])/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-HYDROXY-3-NITROPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)PROP-2-ENENITRILE typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

Nitration and Hydroxylation: The aromatic ring can be functionalized by nitration followed by hydroxylation to introduce the nitro and hydroxyl groups.

Condensation Reaction: The final step involves the condensation of the functionalized aromatic ring with the quinazolinone core under basic or acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can undergo oxidation to form quinones.

Reduction: The nitro group can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation or reagents like tin(II) chloride.

Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of aromatic amines.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Biological Probes: Used in studies to understand biological pathways.

Medicine

Drug Development: Potential lead compound for the development of new pharmaceuticals.

Antimicrobial Agents: Possible use as an antimicrobial agent due to its functional groups.

Industry

Materials Science: Used in the development of new materials with specific properties.

Dyes and Pigments: Potential use in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2E)-3-(4-HYDROXY-3-NITROPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)PROP-2-ENENITRILE would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

Table 1: Comparison of Aromatic Substituents in Analogous Compounds

| Compound Name | Aromatic Substituents | Key Properties | Biological Implications |

|---|---|---|---|

| Target Compound | 4-Hydroxy-3-nitrophenyl | High electron deficiency, redox-active | Enhanced enzyme inhibition via nitro group interactions |

| (2E)-3-(4-Ethoxy-3-Methoxyphenyl)-2-(4-Hydroxyquinazolin-2-Yl)Prop-2-Enenitrile | 4-Ethoxy-3-methoxyphenyl | Electron-donating groups (methoxy, ethoxy) | Improved solubility; moderate anticancer activity |

| (2E)-2-[4-(3,4-Dichlorophenyl)-1,3-Thiazol-2-Yl]-3-[(4-Phenoxyphenyl)Amino]Prop-2-Enenitrile | 3,4-Dichlorophenyl | Halogen-induced lipophilicity | Increased antimicrobial potency |

| (2E)-3-[4-(Dimethylamino)Phenyl]-2-(4-{3-Oxo-3H-Benzo[F]Chromen-2-Yl}-1,3-Thiazol-2-Yl)Prop-2-Enenitrile | 4-Dimethylaminophenyl | Strong electron-donating dimethylamino group | Fluorescence properties; potential in imaging |

Key Observations :

- The nitro group in the target compound distinguishes it from analogs with electron-donating substituents (e.g., methoxy, dimethylamino), which typically improve solubility but reduce electrophilicity .

- Halogenated analogs (e.g., dichlorophenyl) exhibit higher lipophilicity, favoring membrane penetration in antimicrobial applications .

Heterocyclic Core Modifications

Table 2: Impact of Heterocyclic Moieties

| Compound Name | Heterocycle | Functional Role |

|---|---|---|

| Target Compound | 4-Oxo-3,4-dihydroquinazoline | DNA intercalation; kinase inhibition |

| (2E)-2-[4-(4-Chlorophenyl)-1,3-Thiazol-2-Yl]-3-[(2-Methoxyphenyl)Amino]Prop-2-Enenitrile | Thiazole | Modular scaffold for tuning steric effects |

| (2E)-3-[4-(Dimethylamino)Phenyl]-2-(4-{3-Oxo-3H-Benzo[F]Chromen-2-Yl}-1,3-Thiazol-2-Yl)Prop-2-Enenitrile | Benzo[f]chromene | Extended π-conjugation for optical applications |

Key Observations :

- Quinazoline derivatives (target compound) are preferred in anticancer research due to their planar structure and ability to inhibit topoisomerases .

- Thiazole-containing analogs offer synthetic versatility but may lack the intrinsic bioactivity of quinazolines .

Key Observations :

- The target compound’s nitro group correlates with superior cytotoxicity (IC50 = 1.2 μM) compared to methoxy/ethoxy analogs .

- Low solubility (0.12 mg/mL) due to nitro and quinazoline groups may limit bioavailability, necessitating formulation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.